molecular formula C6H10N2S B13309597 (1-ethyl-1H-imidazol-5-yl)methanethiol

(1-ethyl-1H-imidazol-5-yl)methanethiol

Cat. No.: B13309597
M. Wt: 142.22 g/mol
InChI Key: XYUYPIXBGPWROD-UHFFFAOYSA-N
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Description

(1-ethyl-1H-imidazol-5-yl)methanethiol is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group at the first position and a methanethiol group at the fifth position of the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-imidazol-5-yl)methanethiol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of disubstituted imidazoles under mild reaction conditions, accommodating a variety of functional groups .

Another method involves the reaction of 1-ethylimidazole with formaldehyde and hydrogen sulfide. This reaction typically requires a basic catalyst such as sodium hydroxide or potassium hydroxide to facilitate the formation of the methanethiol group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of catalyst and reaction conditions may vary to optimize yield and purity. Continuous flow reactors and automated synthesis systems are commonly employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-imidazol-5-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1-ethyl-1H-imidazol-5-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can interact with metal ions and other biomolecules, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-ethyl-1H-imidazol-5-yl)methanethiol is unique due to the presence of both an ethyl group and a methanethiol group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

(3-ethylimidazol-4-yl)methanethiol

InChI

InChI=1S/C6H10N2S/c1-2-8-5-7-3-6(8)4-9/h3,5,9H,2,4H2,1H3

InChI Key

XYUYPIXBGPWROD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1CS

Origin of Product

United States

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